molecular formula C17H15F3N2O B1147688 UCB-J CAS No. 1604786-87-9

UCB-J

Cat. No. B1147688
M. Wt: 320.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UCB-J, also known as 11C-UCB-J, is a PET tracer used for imaging the synaptic vesicle glycoprotein 2A in the human brain . It is utilized to study brain changes associated with several diseases including Alzheimer’s disease, schizophrenia, and depression .


Synthesis Analysis

UCB-J is synthesized with high purity, greater than 98% . It exhibits a high free fraction (0.46 ± 0.02) and metabolizes at a moderate rate (39% ± 5% and 24% ± 3% parent remaining at 30 and 90 min) in plasma .


Molecular Structure Analysis

The molecular structure of UCB-J is complex and includes elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen . The IUPAC name for UCB-J is (4 R )-1- { [3- ( 11 C)Methylpyridin-4-yl]methyl}-4- (3,4,5-trifluorophenyl)pyrrolidin-2-one .


Physical And Chemical Properties Analysis

UCB-J has a molar mass of 320.315 g·mol −1 . It displays high uptake and fast kinetics in the monkey brain .

Scientific Research Applications

Hematologic Malignancies and Hematopoietic Cell Transplantation Umbilical cord blood (UCB) is increasingly used as an alternative source of hematopoietic stem cells for transplantation, particularly in patients lacking a matched donor. It's routinely utilized in pediatric transplantation when a sibling donor isn't available and is an alternative for adults with hematologic malignancies. UCB transplantation shows promising outcomes in children and adults with acute leukemias and other hematologic diseases, emphasizing its role in the treatment of these conditions (Brunstein, 2011).

Regenerative Medicine and Tissue Engineering UCB stem cells, characterized by high differentiation and regeneration potential, are instrumental in regenerative medicine. Their applications extend beyond hematoblastoses to potentially improving the prognosis of degenerative diseases and injuries. Research focuses on tissue engineering, such as bioartificial heart valves and vessels, and treating conditions like myocardial infarction, type 1 diabetes, and neurodegenerative diseases. The success in urology, particularly in treating incontinence with UCB stem cells, underscores the progress in adult stem cell research and clinical application, demanding a more rational approach to UCB stem cell management (Jacobs & Schneider, 2009).

Immune Reconstitution and Antiviral Cell Therapy UCB transplantation is known for delayed engraftment and immune reconstitution, increasing the risk of infection. However, recent studies indicate that conditioning regimens, particularly the omission of in vivo T-cell depletion, might facilitate rapid immune recovery after UCB transplantation. The unique properties of UCB cells and the pivotal role of thymic function in immune reconstitution are critical areas of study. Moreover, the development of UCB and third-party peripheral blood-derived antiviral cell therapy offers novel approaches to manage viral complications post-transplant (Lucchini, Perales, & Veys, 2015).

Ex Vivo Expansion and Support in Hematopoiesis UCB has emerged as an alternative to bone marrow for hematopoietic stem and progenitor cell (HSPC) transplantation. The ex vivo expansion of HSPCs prior to transplantation is a strategy to overcome the limitation of insufficient UCB-HSPC numbers. Using mesenchymal stromal cells (MSCs) from Wharton's Jelly as a feeder layer in co-culture systems has been explored to support hematopoiesis in vitro and in vivo, offering a promising approach to enhance the efficacy of UCB-HSPC transplantation (Lo Iacono et al., 2017).

Safety And Hazards

The administration of UCB-J is considered safe . It shows mixed renal and hepatobiliary clearance . The largest organ absorbed dose coefficients are for the urinary bladder wall and small intestine (21.7 and 23.5 μGy/MBq, respectively) .

Future Directions

UCB-J is an emerging tool for the noninvasive measurement of synaptic vesicle density in vivo . It has the potential to allow early detection of disease and improved prognosis, as well as enabling measurement of target engagement in early clinical drug development of agents based on the levetiracetam pharmacophore . It is currently the compound most frequently used for a variety of neurophysiological investigations .

properties

CAS RN

1604786-87-9

Product Name

UCB-J

Molecular Formula

C17H15F3N2O

Molecular Weight

320.32

Purity

>95%

synonyms

(4R)-1-[(3-methyl-4-pyridyl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.